molecular formula C12H14O2 B7884542 Ethyl 3-(4-methylphenyl)prop-2-enoate

Ethyl 3-(4-methylphenyl)prop-2-enoate

Cat. No.: B7884542
M. Wt: 190.24 g/mol
InChI Key: IMKVSWPEZCELRM-UHFFFAOYSA-N
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Description

Ethyl 3-(4-methylphenyl)prop-2-enoate (CAS 20511-20-0), also known as ethyl 4-methylcinnamate, is a cinnamate ester derivative with the IUPAC name ethyl (E)-3-(4-methylphenyl)prop-2-enoate. Its structure comprises a propenoate backbone (CH₂=CHCOOEt) with a para-methyl-substituted phenyl group at the β-carbon (C3) of the α,β-unsaturated ester (Figure 1). This compound is widely used in organic synthesis, particularly as a precursor for pharmaceuticals, fragrances, and polymers. Its structural rigidity and electron-donating methyl group influence its reactivity and physical properties.

Properties

IUPAC Name

ethyl 3-(4-methylphenyl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c1-3-14-12(13)9-8-11-6-4-10(2)5-7-11/h4-9H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMKVSWPEZCELRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1=CC=C(C=C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501288688
Record name Ethyl 3-(4-methylphenyl)-2-propenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501288688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20511-20-0
Record name Ethyl 3-(4-methylphenyl)-2-propenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20511-20-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-(4-methylphenyl)-2-propenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501288688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(4-methylphenyl)prop-2-enoate typically involves the esterification of 2-propenoic acid with ethanol in the presence of a catalyst. The reaction can be represented as follows:

2-Propenoic acid+Ethanol2-Propenoic acid, 3-(4-methylphenyl)-, ethyl ester+Water\text{2-Propenoic acid} + \text{Ethanol} \rightarrow \text{this compound} + \text{Water} 2-Propenoic acid+Ethanol→2-Propenoic acid, 3-(4-methylphenyl)-, ethyl ester+Water

Common catalysts used in this reaction include sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor containing the catalyst. The reaction mixture is then heated to the desired temperature, and the product is continuously removed to drive the reaction to completion. This method allows for efficient large-scale production of the compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-methylphenyl)prop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol group.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

Ethyl 3-(4-methylphenyl)prop-2-enoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals.

    Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.

    Industry: The compound is used in the production of polymers and resins, which have applications in coatings, adhesives, and other materials.

Mechanism of Action

The mechanism of action of Ethyl 3-(4-methylphenyl)prop-2-enoate depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various chemical transformations. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary depending on the context of its use.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

  • Electron-Donating Groups (e.g., methyl, methoxy): The methyl group in ethyl 4-methylcinnamate increases lipophilicity compared to polar analogs like ethyl caffeate. This reduces aqueous solubility but enhances permeability in nonpolar matrices. Methoxy groups (e.g., ethyl-p-methoxycinnamate) further elevate polarity, improving solubility in ethanol and ethyl acetate.
  • Electron-Withdrawing Groups (e.g., cyano): The cyano substituent in ethyl 2-cyano-3-(4-methoxyphenyl)acrylate enhances electrophilicity, facilitating nucleophilic additions in synthetic pathways.
  • Hydroxy Groups:
    Ethyl caffeate’s 3,4-dihydroxy groups enable hydrogen bonding, increasing solubility in polar solvents and conferring antioxidant activity.

Crystallographic and Conformational Analysis

  • Ethyl 4-methylcinnamate adopts a syn-periplanar conformation across the C=C bond, with torsion angles influenced by steric effects of the methyl group.
  • In contrast, ethyl-p-methoxycinnamate exhibits altered crystal packing due to methoxy group hydrogen bonding, as observed in related structures.

Biological Activity

Ethyl 3-(4-methylphenyl)prop-2-enoate, also known as ethyl 4-methylcinnamate, is an organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Molecular Formula : C12H14O2
  • Molecular Weight : Approximately 190.24 g/mol
  • Functional Groups : Contains an ethyl ester and a trans-alkene configuration.

This compound is part of a larger class of compounds known as cinnamates, which are derivatives of cinnamic acid.

Anti-inflammatory Properties

This compound has been studied for its anti-inflammatory effects . Research indicates that it can inhibit the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation in various models. For instance, studies have demonstrated its ability to decrease the levels of nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated macrophages, which are key mediators in inflammatory responses .

Antimicrobial Activity

The compound has also shown antimicrobial properties against a range of pathogens. In vitro studies reveal that it exhibits significant activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis .

Antioxidant Effects

This compound demonstrates antioxidant activity , scavenging free radicals and reducing oxidative stress in cellular models. This property is particularly relevant in the context of preventing oxidative damage associated with various diseases, including cancer and neurodegenerative disorders .

The biological activities of this compound are mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound inhibits enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory process.
  • Modulation of Signaling Pathways : It affects various signaling pathways, including the NF-kB pathway, which plays a crucial role in regulating immune responses and inflammation.
  • Interaction with Cellular Targets : this compound interacts with cellular receptors and enzymes, influencing their activity and contributing to its biological effects .

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

StudyFindings
Study A Demonstrated anti-inflammatory effects by reducing NO and PGE2 levels in macrophages.
Study B Showed antimicrobial activity against Staphylococcus aureus and E. coli, with mechanisms involving cell membrane disruption.
Study C Highlighted antioxidant properties that protect against oxidative stress in cellular models.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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